N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a fluorophenyl group, a mesitylsulfonyl group, and a pyrrolidine ring
Mechanism of Action
Target of Action
The compound, also known as N’-(3-fluorophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, primarily targets tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, by binding to them. This binding can inhibit the signaling pathways of these receptors, thereby potentially altering the progression of diseases associated with their dysregulation . The exact interaction mechanism and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C receptors. These receptors are involved in various cellular processes, including cell survival, proliferation, and differentiation
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TrkA/B/C receptors. By inhibiting these receptors, the compound can potentially alter cellular processes such as survival, proliferation, and differentiation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using mesitylsulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Oxalamide Linkage: The final step involves the coupling of the fluorophenyl and mesitylsulfonyl-pyrrolidine intermediates through an oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N1-(3-bromophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Contains a bromophenyl group.
N1-(3-methylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Features a methylphenyl group.
Uniqueness
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDQLYGIDAWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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